5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole
Description
The compound 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole is a substituted imidazole derivative featuring:
- 2-((4-Fluorobenzyl)thio): A thioether-linked 4-fluorobenzyl group at position 2, introducing electron-withdrawing effects and steric bulk.
- 1-(2-Methoxyethyl): A polar 2-methoxyethyl substituent at position 1, likely enhancing solubility and metabolic stability.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with imidazole derivatives known for diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN2OS/c1-24-11-10-23-18(15-4-6-16(20)7-5-15)12-22-19(23)25-13-14-2-8-17(21)9-3-14/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIDEQMLABFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.
Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a thiol-ene reaction, where a thiol group reacts with a fluorobenzyl halide.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a methoxyethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and fluorobenzylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl or fluorobenzylthio groups.
Scientific Research Applications
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations :
- The 2-methoxyethyl group at R1 may offer better aqueous solubility than the 2-chlorophenyl group in Compound 6 or the piperazine in 5i .
- Molecular Weight : The target compound (~442.3 g/mol) is heavier than BI85483 (341.27 g/mol) but lighter than 5i (589.18 g/mol), suggesting a balance between permeability and solubility.
Pharmacological Potential
- Antiferroptotic Activity : Compound 6 () inhibits the 15LOX/PEBP1 complex, a key ferroptosis regulator. The target’s 4-fluorobenzylthio group may similarly enhance interactions with hydrophobic enzyme pockets .
- Aromatase Inhibition : Compound 5i () shows activity due to its piperazine and oxadiazole motifs. The target’s 2-methoxyethyl group could mimic these polar interactions .
- TGR5 Agonism: highlights a structurally complex imidazole derivative with oral efficacy. The target’s fluorinated benzyl group may improve metabolic stability compared to non-fluorinated analogs .
Biological Activity
5-(4-Bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with both bromine and fluorine substituents, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- A bromophenyl group
- A fluorobenzylthio moiety
- An imidazole core
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator at certain receptor sites, influencing signaling pathways critical for various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds can exhibit antimicrobial properties, which may be relevant for this compound as well.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
In a study assessing various imidazole derivatives, this compound was tested against several bacterial strains. Results indicated significant antimicrobial activity, suggesting its potential use in developing new antibiotics.
Case Study 2: GABA-A Receptor Modulation
Research highlighted the compound's ability to act as a positive allosteric modulator of GABA-A receptors. This modulation could enhance inhibitory neurotransmission, providing insights into potential therapeutic applications for anxiety and seizure disorders.
Research Findings
Recent findings have demonstrated the importance of structural modifications in enhancing the biological activity of imidazole derivatives. The presence of bromine and fluorine substituents in this compound appears to enhance its binding affinity to target proteins compared to other similar compounds without these substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
